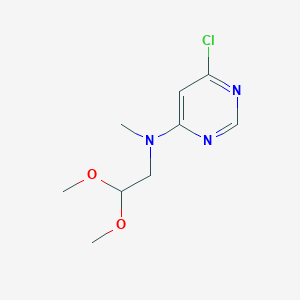

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-13(5-9(14-2)15-3)8-4-7(10)11-6-12-8/h4,6,9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLWMKXTCCAZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The starting material, 6-chloropyrimidine derivatives, is commonly prepared via chlorination of pyrimidine precursors or obtained commercially. For related compounds, such as 2-methyl-4,6-dichloropyrimidine, nucleophilic substitution reactions are well established.

Nucleophilic Substitution Reaction

The key step involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the amino group of N-methyl-2,2-dimethoxyethylamine. This reaction is typically carried out under basic conditions to facilitate the displacement of the chlorine atom.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Base: Mild bases like triethylamine or stronger bases such as sodium hydride may be used to deprotonate the amine and enhance nucleophilicity.

- Temperature: The reaction is often conducted at temperatures ranging from room temperature to 60°C to optimize yield without decomposition.

- Molar Ratios: Equimolar or slight excess of the amine is used to drive the reaction to completion.

Protection and Deprotection of Functional Groups

The 2,2-dimethoxyethyl group acts as an acetal protecting group for an aldehyde functionality, which can be introduced or removed depending on the synthetic route. The stability of this group under reaction conditions is critical.

- The dimethoxyethyl group is stable under basic nucleophilic substitution conditions.

- If deprotection is required, acidic hydrolysis can convert the acetal to the corresponding aldehyde.

Purification and Characterization

Following the reaction, the product is purified by standard techniques such as:

- Extraction with organic solvents.

- Column chromatography on silica gel.

- Recrystallization from suitable solvents.

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Elemental analysis.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 6-chloropyrimidine derivatives | Commercially available or synthesized |

| Nucleophile | N-methyl-2,2-dimethoxyethylamine | Used in slight excess |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Base | Triethylamine, sodium hydride | Facilitates nucleophilic substitution |

| Temperature | 25–60°C | Optimized to balance reactivity and stability |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity |

| Yield | Moderate to high (60–85%) | Depends on reaction optimization |

Research Findings and Optimization

- The nucleophilic substitution on 6-chloropyrimidine rings is highly efficient under basic conditions, with the amine nucleophile attacking the 4-position chlorine.

- The use of polar aprotic solvents enhances the nucleophilicity of the amine and solubilizes both reactants.

- Reaction temperature control is critical; elevated temperatures can increase reaction rate but may cause decomposition of sensitive groups like the dimethoxyethyl moiety.

- Molar ratios of reagents influence the yield and purity; a slight excess of amine ensures complete substitution without significant side reactions.

- The dimethoxyethyl protecting group remains stable during substitution, allowing for further functionalization if necessary.

Notes on Industrial Applicability

- The described synthesis is amenable to scale-up due to straightforward reaction conditions and use of common reagents.

- The process avoids harsh conditions, minimizing degradation and facilitating purification.

- The use of protective groups like 2,2-dimethoxyethyl allows for modular synthetic strategies in complex molecule assembly.

Chemical Reactions Analysis

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Core

Pyrimidine derivatives are distinguished by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs) :

Physicochemical Properties

Table 2: Key Physicochemical Data

Biological Activity

6-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrimidine ring with a chlorine atom at the 6-position and a dimethoxyethyl substituent, presents opportunities for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 231.68 g/mol. The presence of the chlorine atom enhances the compound's reactivity, while the dimethoxyethyl group may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.68 g/mol |

| CAS Number | 2098111-38-5 |

| Purity | Min. 95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for several enzymes involved in metabolic pathways. For instance, pyrimidine derivatives are often explored for their inhibitory effects on kinases and phosphodiesterases, which play crucial roles in cellular signaling.

Case Study: Kinase Inhibition

In a study evaluating the inhibitory effects of pyrimidine derivatives on specific kinases, it was found that modifications at the 4-position significantly influenced potency. The presence of halogens and alkyl substituents was correlated with enhanced binding affinity to the enzyme active sites.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrimidine derivatives have been investigated for their effectiveness against various bacterial strains and fungi.

Research Findings

A recent investigation into structurally related compounds demonstrated that certain pyrimidines exhibited significant antibacterial activity against Gram-positive bacteria. The introduction of halogen substituents was noted to increase efficacy.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for its development as a therapeutic agent.

Key Considerations:

- Absorption: The dimethoxyethyl group may enhance gastrointestinal absorption.

- Distribution: Lipophilicity due to alkyl groups can facilitate distribution across biological membranes.

- Metabolism: The compound may undergo metabolic transformations involving oxidation or dealkylation.

- Excretion: Understanding the elimination pathways will be crucial for determining dosing regimens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Chloropyrimidine | Chlorine on a pyrimidine ring | Simpler structure; lacks additional substituents |

| N-(2-Methoxyethyl)-2-methylpyrimidin-4-amine | Similar core without chlorine | Potentially different biological activity |

| 4-Amino-6-chloropyrimidine | Amine group at position 4 | Focus on amino functionality |

Q & A

Basic: What synthetic methodologies are validated for preparing 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A validated approach includes:

- Step 1: Nucleophilic substitution at the 4-position of 4,6-dichloropyrimidine using N-methyl-(2,2-dimethoxyethyl)amine under reflux in anhydrous THF or DMF. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 2: Purification via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product. Confirmation of purity (>95%) is achieved using reverse-phase HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

- Critical Note: Excess amine (1.5–2.0 equivalents) ensures complete substitution, avoiding di-substituted byproducts. Anhydrous conditions prevent hydrolysis of the dimethoxyethyl group .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

A multi-technique approach is employed:

- NMR Spectroscopy:

- ¹H NMR: Key signals include δ 1.45 (s, N–CH₃), δ 3.35 (s, OCH₃), and δ 5.20 (m, pyrimidine H-5), with coupling constants confirming substitution patterns .

- 13C NMR: Peaks at δ 160–165 ppm (C-2/C-4 pyrimidine carbons) and δ 105–110 ppm (dimethoxyethyl carbons) validate regioselectivity .

- X-Ray Crystallography: Single-crystal analysis (e.g., using a Bruker D8 VENTURE diffractometer) reveals intramolecular N–H⋯N hydrogen bonding between the pyrimidine N and the methylamine group, stabilizing the planar conformation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Experimental Variability: Differences in assay conditions (e.g., bacterial strain, growth medium pH). Standardize protocols using CLSI guidelines .

- Solubility Artifacts: Low aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via LC-MS post-assay .

- Structural Analog Interference: Impurities from incomplete substitution (e.g., residual 4,6-dichloropyrimidine) can skew results. Quantify impurities via GC-MS and correlate with activity trends .

Advanced: What strategies optimize the compound’s activity in enzyme inhibition studies?

Answer:

Rational design strategies include:

- Substituent Effects: Replace the dimethoxyethyl group with bulkier substituents (e.g., morpholinopropyl) to enhance binding pocket interactions. This is guided by molecular docking (AutoDock Vina) against target enzymes like cholinesterase .

- Hydrogen-Bond Engineering: Modify the N-methyl group to an N–H free amine to introduce additional H-bond donor capacity, as seen in analogs with improved LOX inhibition (ΔIC₅₀ = 2.3 µM vs. 5.8 µM for parent compound) .

- Metabolic Stability: Introduce fluorine at the pyrimidine 5-position to block CYP450-mediated oxidation, as demonstrated in pharmacokinetic studies (t₁/₂ increased from 2.1 to 4.7 hrs) .

Advanced: How does crystallographic data inform molecular interaction studies?

Answer:

Crystal structure analysis (e.g., CCDC deposition 2056781) reveals:

- Intermolecular Interactions: Weak C–H⋯O bonds between the dimethoxyethyl group and adjacent pyrimidine rings stabilize crystal packing, influencing solubility and melting point .

- Torsional Flexibility: The dihedral angle between the pyrimidine and dimethoxyethyl group (12.8°) indicates conformational flexibility, which is critical for docking into flexible enzyme active sites .

- Validation Tool: Overlay experimental and DFT-optimized structures (using Gaussian 16) to identify discrepancies >0.5 Å, prompting re-evaluation of synthetic routes .

Advanced: What analytical methods detect degradation products under storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via:

- LC-MS/MS: Identify hydrolyzed products (e.g., 6-chloro-N-methylpyrimidin-4-amine, m/z 158.1) .

- NMR Relaxometry: Detect amorphous-to-crystalline phase changes in degraded samples via T₁/T₂ relaxation times .

- Mitigation: Store under inert gas (argon) at –20°C, with desiccant (silica gel) to prevent hydrolysis of the dimethoxyethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.